Cas no 45515-23-9 ((4-Methyloxazol-5-yl)methanol)

(4-Methyloxazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (4-Methyloxazol-5-yl)methanol
- 4-Methyloxazole-5-Methanol
- (4-Methyl-1,3-oxazol-5-yl)methanol
- 4-Methyl-1,3-oxazole-5-methanol
- (4-methyl-oxazol-5-yl)-methanol
- 5-hydroxymethyl-4-methyl-oxazol
- 5-hydroxymethyl-4-methyl-oxazole
- 5-Oxazolemethanol,4-methyl
- J-515797
- 5-Oxazolemethanol, 4-methyl-
- MFCD06200857
- A7167
- MB03682
- AM20100164
- TS-01568
- AKOS006228488
- DTXSID30383590
- SCHEMBL711601
- EN300-174037
- Z1198166472
- 4-methyloxazole-5-methanol, AldrichCPR
- RMNSUMDMIHSPIL-UHFFFAOYSA-N
- FT-0649966
- 45515-23-9
- DB-006874
-
- MDL: MFCD06200857
- Inchi: InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
- InChI Key: RMNSUMDMIHSPIL-UHFFFAOYSA-N
- SMILES: CC1=C(CO)OC=N1
Computed Properties
- Exact Mass: 113.04800
- Monoisotopic Mass: 113.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: -0.1
Experimental Properties
- PSA: 46.26000
- LogP: 0.47530
(4-Methyloxazol-5-yl)methanol Security Information
(4-Methyloxazol-5-yl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Methyloxazol-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-174037-2.5g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 2.5g |
$867.0 | 2023-09-20 | |
abcr | AB280282-1 g |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 1 g |
€701.50 | 2023-07-20 | |
Enamine | EN300-174037-5.0g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 5g |
$1280.0 | 2023-05-03 | |
Enamine | EN300-174037-10.0g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 10g |
$1900.0 | 2023-05-03 | |
Chemenu | CM191382-1g |
4-Methyl-1,3-oxazole-5-methanol |
45515-23-9 | 97% | 1g |
$*** | 2023-05-30 | |
TRC | M236210-100mg |
4-Methyloxazole-5-methanol |
45515-23-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
Enamine | EN300-174037-0.05g |
(4-methyl-1,3-oxazol-5-yl)methanol |
45515-23-9 | 95% | 0.05g |
$84.0 | 2023-09-20 | |
Fluorochem | 067727-5g |
4-Methyl-1,3-oxazole-5-methanol |
45515-23-9 | 97% | 5g |
£752.00 | 2022-03-01 | |
abcr | AB280282-1g |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 1g |
€701.50 | 2025-02-20 | |
abcr | AB280282-250mg |
4-Methyloxazole-5-methanol, 95%; . |
45515-23-9 | 95% | 250mg |
€323.50 | 2025-02-20 |
(4-Methyloxazol-5-yl)methanol Related Literature
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
Additional information on (4-Methyloxazol-5-yl)methanol
Introduction to (4-Methyloxazol-5-yl)methanol (CAS No. 45515-23-9)
(4-Methyloxazol-5-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 45515-23-9, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic alcohol has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of bioactive molecules.
The molecular structure of (4-Methyloxazol-5-yl)methanol consists of an oxazole ring substituted with a methyl group at the 4-position and a hydroxymethyl group at the 5-position. This configuration imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis. The oxazole core is known for its stability and ability to participate in various chemical transformations, which are highly relevant in medicinal chemistry.
In recent years, there has been a growing interest in oxazole derivatives due to their diverse biological activities. Studies have demonstrated that compounds containing the oxazole moiety exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The presence of the hydroxymethyl group in (4-Methyloxazol-5-yl)methanol further enhances its potential as a precursor for more complex molecules, enabling the development of novel therapeutic agents.
One of the most compelling aspects of (4-Methyloxazol-5-yl)methanol is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the oxazole ring into kinase inhibitors, researchers can design molecules that target specific enzymatic activities with high selectivity. The hydroxymethyl group provides a versatile handle for further functionalization, allowing for the optimization of pharmacokinetic properties.
Recent advancements in computational chemistry have also highlighted the importance of (4-Methyloxazol-5-yl)methanol in drug design. Molecular modeling studies have shown that the oxazole ring can interact with biological targets through hydrogen bonding and π-stacking interactions, which are critical for drug-receptor binding affinity. These insights have guided the development of more effective drug candidates by predicting how modifications to the core structure might influence biological activity.
The pharmaceutical industry has been particularly interested in exploring the potential of (4-Methyloxazol-5-yl)methanol as a building block for small-molecule drugs. Its ability to serve as a scaffold for diverse pharmacophores has led to several promising candidates entering preclinical development. For instance, researchers have reported the synthesis of oxazole-based compounds that exhibit potent inhibitory effects against specific kinases, demonstrating their therapeutic potential.
In addition to its applications in drug development, (4-Methyloxazol-5-yl)methanol has found utility in materials science. The unique electronic properties of the oxazole ring make it an attractive component for designing organic semiconductors and light-emitting diodes (OLEDs). These materials are essential for next-generation electronic devices, where efficient charge transport and luminescence are critical.
The synthesis of (4-Methyloxazol-5-yl)methanol itself is an area of active research. Recent methodologies have focused on developing more efficient and sustainable synthetic routes. For example, catalytic hydrogenation techniques have been employed to introduce the hydroxymethyl group with high selectivity, minimizing byproduct formation. Such improvements not only enhance yield but also align with green chemistry principles by reducing environmental impact.
The versatility of (4-Methyloxazol-5-yl)methanol extends to its role as a ligand in coordination chemistry. Transition metal complexes derived from this compound have shown promise in catalytic applications, including cross-coupling reactions that are pivotal for constructing complex organic molecules. These findings underscore the compound's broad utility across multiple scientific disciplines.
In conclusion, (4-Methyloxazol-5-yl)methanol (CAS No. 45515-23-9) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and catalysis. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemistry.
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